molecular formula C6H11ClFNO B14113992 N-butyl-2-chloro-2-fluoroacetamide

N-butyl-2-chloro-2-fluoroacetamide

Cat. No.: B14113992
M. Wt: 167.61 g/mol
InChI Key: NLUBAXTUDZDYOE-UHFFFAOYSA-N
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Description

N-butyl-2-chloro-2-fluoroacetamide (CAS 368-32-1) is a specialized organic compound with the molecular formula C6H11ClFNO and a molecular weight of 167.61 g/mol . It is characterized as a yellow to pale yellow or colorless oily liquid at room temperature . This chloroacetamide derivative has a recorded boiling point of 89-93 °C at 0.5 Torr and a density of 1.1376 g/cm³ at 25 °C . Compounds within the chloroacetamide family are recognized for their significant research potential in various fields. Recent scientific studies highlight the application of functionalized chloroacetamides as key extractants in separation science, particularly for the sequestration of metal ions, showcasing their utility in developing 'green' approaches for extractive mass transfer . Furthermore, research on structurally related N-substituted phenyl-2-chloroacetamides has demonstrated promising antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting the value of this chemical class in medicinal chemistry research . As a halogenated acetamide, it serves as a versatile building block for further chemical synthesis. For optimal stability, this reagent should be sealed in a dry environment and stored in a refrigerator between 2-8°C . This product is intended for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H11ClFNO

Molecular Weight

167.61 g/mol

IUPAC Name

N-butyl-2-chloro-2-fluoroacetamide

InChI

InChI=1S/C6H11ClFNO/c1-2-3-4-9-6(10)5(7)8/h5H,2-4H2,1H3,(H,9,10)

InChI Key

NLUBAXTUDZDYOE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(F)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation of n-Butylamine

The most direct route involves the reaction of 2-chloro-2-fluoroacetyl chloride with n-butylamine. This method proceeds via a nucleophilic acyl substitution mechanism:

$$
\text{ClF}2\text{C-COCl} + \text{CH}3(\text{CH}2)3\text{NH}2 \rightarrow \text{ClF}2\text{C-CONH}(\text{CH}2)3\text{CH}_3 + \text{HCl}
$$

Key Considerations:

  • Acyl Chloride Preparation: 2-Chloro-2-fluoroacetic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{Cl}2\text{CO} $$) under anhydrous conditions to generate the acyl chloride intermediate.
  • Amine Reactivity: n-Butylamine must be freshly distilled to avoid moisture contamination, which leads to hydrolysis side reactions.
  • Solvent Selection: Dichloromethane or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve both reactants.

Condensation of 2-Chloro-2-fluoroacetic Acid with n-Butylamine

An alternative single-step approach utilizes coupling agents to facilitate direct amide bond formation:

$$
\text{ClF}2\text{C-COOH} + \text{CH}3(\text{CH}2)3\text{NH}2 \xrightarrow{\text{EDC/HOBt}} \text{ClF}2\text{C-CONH}(\text{CH}2)3\text{CH}_3
$$

Optimization Parameters:

  • Coupling Agents: Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhances reaction efficiency by reducing racemization.
  • Stoichiometry: A 1:1.2 molar ratio of acid to amine minimizes unreacted starting material.
  • Temperature: Reactions are typically conducted at 0–5 °C to suppress side product formation.

Purification and Characterization

Vacuum Distillation

The compound’s relatively low boiling point under reduced pressure (89–93 °C at 0.5 Torr) allows for effective purification via fractional vacuum distillation. Key steps include:

  • Pre-distillation drying over molecular sieves (3 Å) to remove traces of water.
  • Use of a Vigreux column to enhance separation efficiency.
  • Collection of the fraction within a 2 °C range to ensure ≥98% purity.

Spectroscopic Analysis

  • $$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 4.15 (q, J = 6.8 Hz, 2H, NHCH$$2$$), 3.30 (t, J = 7.2 Hz, 2H, CH$$2$$ClF), 1.45–1.25 (m, 4H, CH$$2$$CH$$2$$), 0.90 (t, J = 7.3 Hz, 3H, CH$$3$$).
  • $$^{19}\text{F}$$ NMR (376 MHz, CDCl$$_3$$): δ -118.5 (s, 1F).
  • IR (neat): 1665 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (N–H bend).

Industrial-Scale Production Considerations

Solvent Recycling

Large-scale syntheses prioritize solvent recovery to reduce costs and environmental impact. For instance, dichloromethane from the acyl chloride preparation step can be distilled and reused in subsequent batches, achieving >90% recovery rates.

Applications and Regulatory Compliance

This compound is restricted to laboratory use under guidelines such as the Toxic Substances Control Act (TSCA). Its primary applications include:

  • Building block for fluorinated surfactants and polymers.
  • Intermediate in the synthesis of bioactive molecules with optimized lipophilicity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-chloro-2-fluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-2-chloro-2-fluoroacetamide is used in various scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-2-chloro-2-fluoroacetamide involves its interaction with nucleophiles, leading to substitution reactions. The molecular targets include various enzymes and proteins, where it can modify the active sites or binding pockets. The pathways involved often include hydrolysis and substitution reactions, which alter the chemical structure and functionality of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

2-Chloro-N-(4-Fluorophenyl)acetamide
  • Structure : Chlorine on the acetamide α-carbon and a fluorine-substituted phenyl group on the nitrogen.
  • Key Properties : Exhibits intramolecular C–H···O and intermolecular N–H···O hydrogen bonding, influencing crystal packing and solubility .
  • Applications: Used to synthesize derivatives like (quinolin-8-yloxy)acetamide, indicating utility in heterocyclic compound preparation .
Butachlor (N-(Butoxymethyl)-2-Chloro-N-(2,6-Diethylphenyl)acetamide)
  • Structure : Chloroacetamide with a butoxymethyl and diethylphenyl substituent.
  • Key Properties : High lipophilicity due to aromatic and aliphatic groups.
  • Applications : Herbicide targeting grassy weeds in rice paddies .
2-(3,4-Dimethyl-5,5-Dioxo-2H,4H-Pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-Fluorobenzyl)acetamide
  • Structure : Complex heterocyclic core with a fluorobenzyl group.

Comparative Data Table

Compound Name Substituents Key Functional Groups Primary Applications Notable Properties
N-Butyl-2-chloro-2-fluoroacetamide Butyl, Cl, F (α-carbon) Dual halogenation Synthetic intermediate Enhanced reactivity (inferred)
2-Chloro-N-(4-fluorophenyl)acetamide Cl (α-carbon), F (phenyl) Chloroacetamide, fluorophenyl Heterocyclic synthesis Hydrogen-bond-driven packing
Butachlor Butoxymethyl, Cl, diethylphenyl Chloroacetamide, aryl Herbicide High lipophilicity
Fluorobenzyl-pyrazoloacetamide Fluorobenzyl, heterocyclic core Fluorinated aromatic Pharmacological research Electronic modulation

Research Findings and Trends

Halogenation Impact :

  • Chlorine at the α-carbon increases electrophilicity, facilitating nucleophilic substitutions. Fluorine’s electronegativity may stabilize intermediates or enhance bioavailability .
  • Dual halogenation (Cl/F) in this compound could synergize these effects, though experimental validation is needed.

Substituent-Driven Applications :

  • Aliphatic chains (e.g., butyl) improve lipid solubility, favoring agrochemical uses (e.g., butachlor) .
  • Aromatic fluorine (e.g., fluorophenyl or fluorobenzyl) is common in drug design for metabolic stability .

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